molecular formula C16H19N5O B2789730 (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034222-73-4

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

カタログ番号 B2789730
CAS番号: 2034222-73-4
分子量: 297.362
InChIキー: SWMLTRHGKHGQIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene. The drug works by inhibiting the activity of the EGFR protein, which is responsible for the growth and division of cancer cells.

作用機序

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the EGFR protein, inhibiting its activity and preventing the growth and division of cancer cells. The drug is highly selective for the mutated form of EGFR, which is found in about 50% of patients with NSCLC.
Biochemical and Physiological Effects:
(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have a high degree of selectivity for the mutated form of EGFR, which means that it has minimal impact on normal cells. The drug has been found to have a half-life of about 25 hours and is metabolized by the liver.

実験室実験の利点と制限

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity for the mutated form of EGFR and its low toxicity. However, the drug is expensive and requires specialized equipment and expertise for its synthesis.

将来の方向性

There are several future directions for the research and development of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. These include the investigation of the drug's efficacy in combination with other targeted therapies, the development of more potent and selective EGFR TKIs, and the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the long-term effects of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone on patient outcomes.

合成法

The synthesis of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps, starting with the preparation of 3-(dimethylamino)phenylboronic acid. This is followed by the coupling of the boronic acid with 3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.

科学的研究の応用

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. In a phase I clinical trial, (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone was found to be highly effective in patients with NSCLC with the EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. The drug has also been shown to have fewer side effects compared to other EGFR TKIs.

特性

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)15(22)21-10-13(11-21)19-16-17-7-4-8-18-16/h3-9,13H,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。